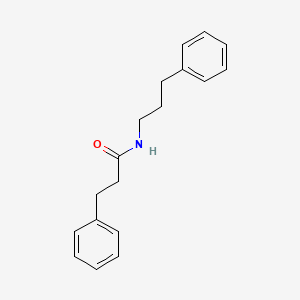

Benzenepropanamide, N-(3-phenylpropyl)-

Description

Benzenepropanamide, N-(3-phenylpropyl)- (IUPAC name: N-[3-phenylpropyl]benzenepropanamide) is a synthetic amide derivative characterized by a benzene ring attached to a propyl chain, further substituted with a phenyl group at the terminal position. Its molecular structure consists of a propanamide backbone linked to a 3-phenylpropylamine moiety.

Key structural features include:

- Benzene rings: Two aromatic systems (one in the propanamide group and another in the 3-phenylpropyl substituent).

- Amide linkage: Critical for hydrogen bonding and solubility properties.

- Phenylpropyl chain: Enhances lipophilicity, influencing membrane permeability.

Properties

CAS No. |

536755-27-8 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3-phenyl-N-(3-phenylpropyl)propanamide |

InChI |

InChI=1S/C18H21NO/c20-18(14-13-17-10-5-2-6-11-17)19-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2,(H,19,20) |

InChI Key |

OQHHAWAIPHUFOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzenepropanamide, N-(3-phenylpropyl)- typically involves the reaction of benzenepropanoyl chloride with 3-phenylpropylamine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

C6H5CH2CH2COCl+C6H5CH2CH2NH2→C6H5CH2CH2CONHCH2CH2C6H5+HCl

Industrial Production Methods: Industrial production methods for Benzenepropanamide, N-(3-phenylpropyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanamide, N-(3-phenylpropyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Benzenepropanamide, N-(3-phenylpropyl)- has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanamide, N-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares Benzenepropanamide, N-(3-phenylpropyl)- with structurally related compounds, emphasizing substituents, molecular weights, and reported activities:

Key Observations:

Functional Group Variations: Aurantiamide acetate includes acetyloxy and benzoylamino groups, enhancing its bioactivity compared to the simpler N-(3-phenylpropyl) derivative . Fluorine/Chlorine-substituted derivatives (e.g., ) exhibit higher electronegativity, improving binding affinity to enzymes like proteases .

Biological Activity: Compounds with acetyloxy or benzoyl groups (e.g., Aurantiamide acetate) show antifungal properties, whereas simpler analogs like N-(3-phenylpropyl)-benzenepropanamide lack explicit activity data . Propanamide, 2-amino-3-phenyl () demonstrates herbicidal effects, highlighting the role of amino group positioning in bioactivity .

Stereochemical Complexity :

- Aurantiamide acetate and related peptides () have defined stereochemistry (S/R configurations), which is critical for their interaction with chiral biological targets. In contrast, N-(3-phenylpropyl)-benzenepropanamide lacks stereochemical data in the provided evidence .

Limitations and Knowledge Gaps

- Comparative studies on solubility and toxicity across these analogs are absent, necessitating further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.